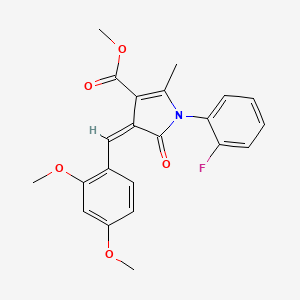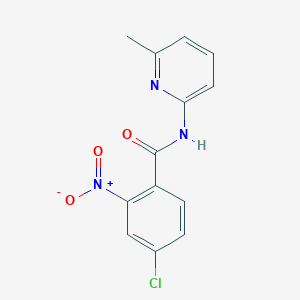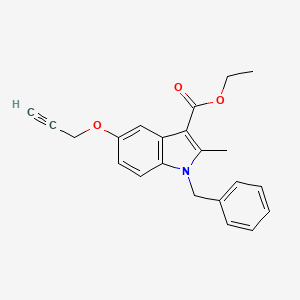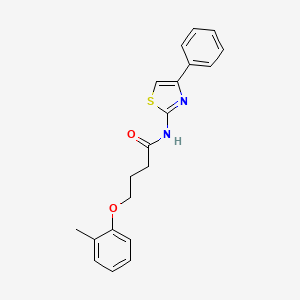![molecular formula C21H24N4OS2 B11636425 8-(hexylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B11636425.png)
8-(hexylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(hexylsulfanyl)-2,3-diméthyl-5-phénylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one est un composé organique complexe appartenant à la classe des thiénotriazolopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiéno fusionné à un système cyclique triazolo et pyrimidine, ainsi que divers substituants tels que les groupes hexylsulfanyl, diméthyl et phényl.
Méthodes De Préparation
La synthèse du 8-(hexylsulfanyl)-2,3-diméthyl-5-phénylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one implique plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse comprend généralement la formation du cycle thiéno, suivie de l'introduction des cycles triazolo et pyrimidine. Les groupes hexylsulfanyl, diméthyl et phényl sont ensuite introduits par diverses réactions de substitution. Les conditions réactionnelles impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles afin d'améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 8-(hexylsulfanyl)-2,3-diméthyl-5-phénylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one subit diverses réactions chimiques, notamment:
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où les substituants sur les cycles aromatiques peuvent être remplacés par d'autres groupes fonctionnels.
Hydrolyse : Le composé peut être hydrolysé en conditions acides ou basiques pour briser des liaisons spécifiques et former de nouveaux produits.
Applications de la recherche scientifique
Le 8-(hexylsulfanyl)-2,3-diméthyl-5-phénylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one présente plusieurs applications de recherche scientifique, notamment:
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé a montré un potentiel en tant que sonde biologique pour l'étude de voies biochimiques et d'interactions spécifiques.
Médecine : La recherche a indiqué son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 8-(hexylsulfanyl)-2,3-diméthyl-5-phénylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition d'enzymes spécifiques, l'activation de récepteurs ou la modulation de voies de signalisation. Des études détaillées sur les interactions moléculaires et les affinités de liaison sont essentielles pour comprendre pleinement son mécanisme d'action.
Applications De Recherche Scientifique
8-(hexylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biological probe for studying specific biochemical pathways and interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(hexylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways. Detailed studies on the molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Le 8-(hexylsulfanyl)-2,3-diméthyl-5-phénylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one peut être comparé à d'autres composés similaires, tels que:
Dérivés de pyrazolo[3,4-d]pyrimidine : Ces composés partagent un noyau triazolo-pyrimidine similaire, mais diffèrent par leurs substituants et leur structure globale.
Dérivés de triazolo[4,5-d]pyrimidine : Ces composés ont un arrangement différent des cycles triazolo et pyrimidine, conduisant à des propriétés chimiques et des applications distinctes.
Dérivés de thiéno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine : Ces composés ont un noyau thiéno-triazolo-pyrimidine similaire, mais peuvent avoir des substituants différents, affectant leur réactivité et leur activité biologique.
L'unicité du 8-(hexylsulfanyl)-2,3-diméthyl-5-phénylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one réside dans sa combinaison spécifique de substituants et les propriétés chimiques qui en résultent, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C21H24N4OS2 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
12-hexylsulfanyl-4,5-dimethyl-8-phenyl-3-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H24N4OS2/c1-4-5-6-10-13-27-21-23-22-20-24(16-11-8-7-9-12-16)18(26)17-14(2)15(3)28-19(17)25(20)21/h7-9,11-12H,4-6,10,13H2,1-3H3 |
Clé InChI |
TUGCAWUANPLQRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NN=C2N1C3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636344.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11636345.png)


![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636375.png)
![6-benzyl-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11636386.png)
![N-[4-(dimethylamino)phenyl]-2-methylbenzamide](/img/structure/B11636388.png)



![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636432.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636439.png)
![N-[(2E)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11636442.png)
![(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide](/img/structure/B11636453.png)
